Periplocymarin is primarily extracted from the bark of Cortex Periplocae, a plant known for its medicinal properties in traditional Chinese medicine. The extraction process typically involves methods such as enzymatic hydrolysis, yielding a low percentage of periplocymarin (approximately 0.081%) from the raw material .
Periplocymarin is classified as a cardiac glycoside, which are compounds known for their ability to affect heart function. This classification is significant due to the implications for its use in treating heart-related conditions. Additionally, it falls under the broader category of natural products and secondary metabolites, which are often explored for their pharmacological effects.
The synthesis of periplocymarin can be achieved through various chemical methods, but it is most commonly isolated from its natural source.
The molecular structure of periplocymarin is characterized by specific chemical groups that contribute to its biological activity.
Nuclear magnetic resonance spectroscopy provides detailed information about the carbon and hydrogen environments in periplocymarin:
Periplocymarin participates in various chemical reactions that can modify its structure or enhance its therapeutic efficacy.
These reactions often involve coupling agents like N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to facilitate the formation of stable linkages between molecules .
The mechanism by which periplocymarin exerts its effects involves multiple pathways, particularly in cancer cells.
Experimental studies demonstrate that treatment with periplocymarin leads to significant reductions in cell viability and increases in apoptotic markers when applied to cancer cell lines .
Understanding the physical and chemical properties of periplocymarin is essential for its application in pharmaceuticals.
Relevant analyses often utilize techniques such as high-performance liquid chromatography (HPLC) to assess purity and concentration during formulation development .
Periplocymarin has several promising applications in scientific research and medicine:
Periplocymarin (CAS No.: 32476-67-8) is a steroidal cardiac glycoside with the molecular formula C₃₀H₄₆O₈ and a molecular weight of 534.68 g/mol. Its structure consists of three characteristic domains essential for its biological activity: a steroid nucleus (cyclopentanoperhydrophenanthrene ring), an unsaturated lactone ring at C17, and a sugar moiety (β-D-thevetose) attached at C3 via glycosidic linkage [2] [9]. The lactone ring classifies periplocymarin specifically as a cardenolide, characterized by a five-membered unsaturated butyrolactone ring. This structural feature critically enables its interaction with the extracellular α-subunit of Na⁺/K⁺-ATPase, distinguishing it from bufadienolides which possess a six-membered pyrone ring [8] [9].
Table 1: Key Structural Features of Periplocymarin
Structural Domain | Chemical Characteristics | Biological Significance |
---|---|---|
Steroid Nucleus | Cyclopentanoperhydrophenanthrene with β-oriented substituents | Provides hydrophobic binding affinity to Na⁺/K⁺-ATPase |
Lactone Ring | Unsaturated 5-membered butyrolactone (cardenolide hallmark) | Mediates receptor binding and ion transport inhibition |
Sugar Moiety | β-D-thevetose linked via C3-O-glycosidic bond | Enhances solubility and target affinity; influences pharmacokinetics |
Compared to other cardiac glycosides, periplocymarin’s structural nuances determine its unique toxicokinetic and dynamic profile. For instance, its sugar configuration enhances membrane permeability relative to digitoxin (three-digitoxose sugars), while the specific hydroxylation pattern influences its binding kinetics to myocardial Na⁺/K⁺-ATPase [9]. Mechanistically, periplocymarin binds to the phosphorylated E2-P conformation of Na⁺/K⁺-ATPase, inhibiting active transport of sodium and potassium. This elevates intracellular Na⁺, subsequently increasing Ca²⁺ concentration via Na⁺/Ca²⁺ exchanger (NCX) activity. The resulting calcium surge enhances sarcoplasmic reticulum Ca²⁺ stores, augmenting myocardial contractility—the fundamental basis for its cardiotonic effects [2] [4].
Periplocymarin is predominantly isolated from the root bark of Periploca sepium Bunge (Chinese: 香加皮), a traditional medicinal plant within the Apocynaceae family. This plant has been extensively utilized in Chinese herbal formulas for cardiovascular support [3] [7]. The compound co-occurs with related glycosides like periplocin and periplogenin, necessitating selective extraction and purification protocols. Industrial-scale isolation typically employs ethanol or methanol reflux extraction (70–80% v/v) of dried root bark, followed by sequential liquid-liquid partitioning with chloroform/water to enrich the glycosidic fraction [7] [10].
Advanced chromatographic techniques are indispensable for purifying periplocymarin from complex crude extracts:
Table 2: Standard Extraction and Isolation Protocol for Periplocymarin
Step | Method | Conditions | Target Output |
---|---|---|---|
Primary Extraction | Ethanol reflux | 70% EtOH, 80°C, 3h | Crude glycoside extract |
Defatting | Petroleum ether wash | Room temperature, 2h | Lipid removal |
Partitioning | Chloroform/water | 1:1 (v/v), repeated 3x | Chloroform-soluble glycosides |
Purification | Preparative HPLC | C18 column, CH₃CN:H₂O (35:65), 10 mL/min | Periplocymarin (≥98% purity) |
Metabolomic studies confirm periplocymarin is a secondary metabolite biosynthesized via the pregnane pathway in Periploca sepium. Its biogenetic precursor, periplocin (a bisglycoside), undergoes enzymatic hydrolysis in planta to yield periplocymarin and periplogenin [10].
Periplocymarin exhibits favorable pharmacokinetic properties supporting its drug development potential. Critical ADME (Absorption, Distribution, Metabolism, Excretion) parameters include:
Table 3: Key Pharmacokinetic Parameters of Periplocymarin
Parameter | Value/Property | Experimental System | Implication |
---|---|---|---|
Permeability (Papp) | >10 × 10⁻⁶ cm/s | MDCK-II monolayers | High passive diffusion; efficient absorption |
P-gp Substrate | No (NER=0.8 vs. 0.82 with CsA) | MDR1-MDCK-II cells | No efflux transporter limitations |
CYP450 Inhibition | None (up to 50 μM) | Recombinant human CYPs | Low drug interaction potential |
Plasma Protein Binding | >90% (predicted) | In silico modeling | Potential for tissue distribution |
Periplocymarin’s metabolic fate involves deglycosylation to periplogenin (aglycone) by gut microbiota or hepatic enzymes. However, neither phase I oxidation nor glucuronidation (phase II) significantly contributes to its clearance, distinguishing it from digoxin which undergoes extensive renal elimination and P-gp-mediated efflux [3] [10]. Rat pharmacokinetic studies after oral administration detect intact periplocymarin in plasma within 15 minutes, confirming rapid absorption, with a half-life (t₁/₂) of ~4.2 hours supporting sustained exposure [10]. Its high permeability, metabolic inertness, and transporter-independence position periplocymarin as a promising scaffold for cardiovascular drug development.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7